Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester
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Description
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester is a useful research compound. Its molecular formula is C19H28N2O3 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
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Biological Activity
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester is a synthetic compound belonging to the carbamate class, characterized by its unique molecular structure which includes a cyclopropyl group and a piperidine ring. The compound has attracted attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry.
- Molecular Formula : C19H28N2O3
- Molecular Weight : 332.44 g/mol
- CAS Number : 1353987-49-1
The biological activity of this compound is primarily associated with its interaction with neurotransmitter systems. Preliminary studies indicate that it may influence various receptors involved in pain signaling pathways, including opioid receptors, which are critical for analgesic effects . The presence of the hydroxyethyl substituent on the piperidine ring is believed to enhance binding affinities to these receptors.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of compounds similar to this compound. These investigations reveal that modifications to the piperidine structure significantly affect biological activity:
- In Vitro Studies : Compounds with variations in the piperidine ring exhibited different binding affinities to target receptors. For instance, certain modifications improved potency against specific cancer cell lines, indicating potential therapeutic applications in oncology .
- Case Studies : A study on related piperidine derivatives highlighted their ability to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease. The modifications in the chemical structure were crucial for enhancing inhibitory activity against AChE .
- Comparative Analysis :
Properties
IUPAC Name |
benzyl N-cyclopropyl-N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c22-13-12-20-11-5-4-8-18(20)14-21(17-9-10-17)19(23)24-15-16-6-2-1-3-7-16/h1-3,6-7,17-18,22H,4-5,8-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUUHHOOVQEUHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.